The synthesis of pleurocidin-like peptide GcSc4B7 can be achieved through recombinant DNA technology or solid-phase peptide synthesis. In recombinant synthesis, the gene encoding GcSc4B7 is cloned into an expression vector and introduced into a suitable host cell, often Escherichia coli. Following expression, the peptide can be purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Technical details include:
The molecular structure of pleurocidin-like peptide GcSc4B7 exhibits an amphipathic α-helical conformation, which is essential for its biological activity. This structure allows the peptide to insert into lipid membranes effectively. The specific amino acid sequence of GcSc4B7 contributes to its ability to disrupt microbial membranes.
Data regarding its molecular structure includes:
Pleurocidin-like peptide GcSc4B7 undergoes several chemical interactions upon exposure to microbial membranes. These interactions primarily involve:
Technical details include:
The mechanism of action for pleurocidin-like peptide GcSc4B7 involves multiple steps:
Data supporting these mechanisms include studies demonstrating reduced viability in bacterial cultures treated with GcSc4B7 at varying concentrations.
The physical and chemical properties of pleurocidin-like peptide GcSc4B7 are critical for its functionality:
Relevant analyses include:
Pleurocidin-like peptide GcSc4B7 has several scientific applications:
Research continues to explore further applications in clinical settings, emphasizing the need for novel therapeutic agents in combating infections and cancer .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 92448-22-1
CAS No.: